molecular formula C28H32N2O10 B14941233 5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14941233
M. Wt: 556.6 g/mol
InChI Key: OYHNMCOMLRJCNA-XTQSDGFTSA-N
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Description

“5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, benzoate, hydroxy, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and benzoate moieties, followed by their coupling with the pyrrolidone core. Key steps may include:

    Formation of Benzodioxole: This can be achieved through the methoxylation of catechol derivatives.

    Formation of Benzoate: This involves the esterification of benzoic acid derivatives with methanol.

    Coupling Reactions: The benzodioxole and benzoate intermediates are then coupled with the pyrrolidone core through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and functional groups.

Medicine

    Drug Development:

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar in structure but with variations in functional groups.

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole moieties but different substituents.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups in this compound makes it unique and versatile for various applications.

    Complex Structure: The intricate structure allows for specific interactions in biological and chemical systems.

Properties

Molecular Formula

C28H32N2O10

Molecular Weight

556.6 g/mol

IUPAC Name

(4E)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H32N2O10/c1-34-18-6-5-16(13-19(18)35-2)23(31)21-22(17-14-20-26(40-15-39-20)27(37-4)25(17)36-3)30(28(33)24(21)32)8-7-29-9-11-38-12-10-29/h5-6,13-14,22,31H,7-12,15H2,1-4H3/b23-21+

InChI Key

OYHNMCOMLRJCNA-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC5=C(C(=C4OC)OC)OCO5)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC5=C(C(=C4OC)OC)OCO5)O)OC

Origin of Product

United States

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